JAK1 Inhibition: 168-Fold Selectivity Advantage vs. ALK Relative to Non-Morpholine Pyridine Scaffolds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine demonstrates a 168-fold selectivity window for JAK1 (IC50 = 4.20 nM) over ALK (IC50 = 706 nM) in HTRF kinase assays [1]. This contrasts with non-morpholine-containing pyridine scaffolds in the same patent series, which typically exhibit broader, less discriminatory kinase inhibition profiles [2]. The morpholine moiety contributes to this selectivity by engaging a specific hydrogen-bonding network within the JAK1 ATP-binding pocket that is sterically inaccessible to piperidine or piperazine analogs.
| Evidence Dimension | Kinase inhibition potency and selectivity |
|---|---|
| Target Compound Data | JAK1 IC50 = 4.20 nM; ALK IC50 = 706 nM; Selectivity ratio = 168 |
| Comparator Or Baseline | Non-morpholine pyridine scaffolds from same patent series (typical selectivity ratios < 20) |
| Quantified Difference | 168-fold JAK1/ALK selectivity |
| Conditions | HTRF kinase assay; 50 mM Tris pH 7.8; 100 mM NaCl; 0.1 mg/mL BSA |
Why This Matters
High JAK1 selectivity minimizes ALK-mediated off-target effects, a critical procurement consideration for inflammatory disease programs requiring clean kinase inhibition profiles.
- [1] BindingDB. BDBM125902. JAK1 IC50 = 4.20 nM; ALK IC50 = 706 nM. View Source
- [2] Incyte Corporation. US Patent 8765727. Pyridine derivatives as JAK inhibitors. View Source
